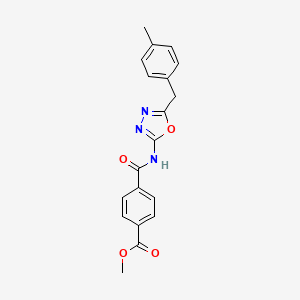

Methyl 4-((5-(4-methylbenzyl)-1,3,4-oxadiazol-2-yl)carbamoyl)benzoate

説明

Methyl 4-((5-(4-methylbenzyl)-1,3,4-oxadiazol-2-yl)carbamoyl)benzoate is a synthetic 1,3,4-oxadiazole derivative characterized by a 4-methylbenzyl substituent at the 5-position of the oxadiazole ring and a methyl benzoate carbamoyl group at the 2-position. The 1,3,4-oxadiazole scaffold is widely studied for its biological activity, particularly in antimicrobial and enzyme-inhibitory applications .

特性

IUPAC Name |

methyl 4-[[5-[(4-methylphenyl)methyl]-1,3,4-oxadiazol-2-yl]carbamoyl]benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17N3O4/c1-12-3-5-13(6-4-12)11-16-21-22-19(26-16)20-17(23)14-7-9-15(10-8-14)18(24)25-2/h3-10H,11H2,1-2H3,(H,20,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKADNKNODHUDQK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CC2=NN=C(O2)NC(=O)C3=CC=C(C=C3)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-((5-(4-methylbenzyl)-1,3,4-oxadiazol-2-yl)carbamoyl)benzoate typically involves the following steps:

Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.

Attachment of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction, where a suitable benzyl halide reacts with the oxadiazole intermediate.

Formation of the Carbamoyl Group: The carbamoyl group can be formed by reacting the oxadiazole intermediate with an isocyanate.

Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst to form the methyl ester.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed.

化学反応の分析

Types of Reactions

Methyl 4-((5-(4-methylbenzyl)-1,3,4-oxadiazol-2-yl)carbamoyl)benzoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the oxadiazole ring or other functional groups to their reduced forms.

Substitution: The benzyl group or other substituents can be replaced by other groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

科学的研究の応用

Methyl 4-((5-(4-methylbenzyl)-1,3,4-oxadiazol-2-yl)carbamoyl)benzoate has several scientific research applications:

Chemistry: It can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.

Industry: The compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

作用機序

The mechanism of action of Methyl 4-((5-(4-methylbenzyl)-1,3,4-oxadiazol-2-yl)carbamoyl)benzoate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The oxadiazole ring and other functional groups play a crucial role in its binding affinity and specificity.

類似化合物との比較

Key Compounds :

- LMM5 : 4-[Benzyl(methyl)sulfamoyl]-N-[5-(4-methoxybenzyl)-1,3,4-oxadiazol-2-yl]benzamide

- LMM11 : 4-[Cyclohexyl(ethyl)sulfamoyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide

Comparison :

- Structural Differences :

- LMM5 and LMM11 feature sulfamoylbenzamide groups, whereas the target compound has a methyl benzoate carbamoyl group.

- Substituents at the 5-position of the oxadiazole: 4-methoxybenzyl (LMM5), furan-2-yl (LMM11), vs. 4-methylbenzyl in the target compound.

- Biological Activity :

- LMM5 and LMM11 demonstrated antifungal activity against Candida albicans by inhibiting thioredoxin reductase (Trr1), with efficacy attributed to the sulfamoyl group’s electron-withdrawing properties and aromatic substituents .

- The target compound’s methylbenzyl group may offer comparable lipophilicity to LMM5’s 4-methoxybenzyl, but the absence of a sulfamoyl moiety could reduce enzyme-binding affinity.

Fluorinated Oxadiazole Derivatives

Key Compound : Methyl 4-(5-(4-(perfluoroethoxy)phenyl)-1,3,4-oxadiazol-2-yl)benzoate

- Structural Differences :

- A perfluoroethoxy group replaces the 4-methylbenzyl substituent.

- The benzoate ester is directly linked to the oxadiazole, unlike the carbamoyl bridge in the target compound.

- Physicochemical Properties :

- The perfluoroethoxy group increases lipophilicity and metabolic stability due to fluorine’s electronegativity and resistance to oxidative degradation.

- The target compound’s methylbenzyl group provides moderate lipophilicity but may exhibit faster metabolic clearance compared to fluorinated analogs.

Thioalkanoic Acid-Linked Oxadiazoles

Key Compound: Methyl 4-((5-(2-chloro-4-(oxetan-3-yloxy)phenyl)-1,3,4-oxadiazol-2-yl)thio)butanoate

- Structural Differences :

- A thioether linkage and oxetanyloxy-chlorophenyl group replace the carbamoyl benzoate and methylbenzyl substituents.

- The target compound’s carbamoyl group may prioritize hydrogen bonding over thioether-mediated hydrophobic interactions.

Thiadiazole-Based Analogs

Key Compound : Methyl 4-{[5-(phenylcarbamoyl)-1,3,4-thiadiazol-2-yl]methoxy}benzoate

- Structural Differences :

- A thiadiazole core replaces the oxadiazole, with a methoxy linker instead of a carbamoyl group.

- Safety Profile :

生物活性

Methyl 4-((5-(4-methylbenzyl)-1,3,4-oxadiazol-2-yl)carbamoyl)benzoate is a compound belonging to the oxadiazole class, which is noted for its diverse biological activities. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential applications in medicinal chemistry.

Chemical Structure and Synthesis

The compound features a 1,3,4-oxadiazole ring that contributes to its biological properties. The synthesis typically involves several key steps:

- Formation of the Oxadiazole Ring : This is achieved through the cyclization of hydrazides with carboxylic acids under acidic or basic conditions.

- Attachment of the Benzyl Group : Introduced via nucleophilic substitution reactions using benzyl halides.

- Formation of the Carbamoyl Group : Achieved by reacting the oxadiazole intermediate with isocyanates.

- Esterification : The final step involves esterifying the carboxylic acid group with methanol in the presence of an acid catalyst.

Mechanisms of Biological Activity

The biological activity of methyl 4-((5-(4-methylbenzyl)-1,3,4-oxadiazol-2-yl)carbamoyl)benzoate can be attributed to several mechanisms:

- Antimicrobial Activity : Similar oxadiazole derivatives have shown potential in inhibiting bacterial cell wall synthesis and disrupting membrane integrity.

- Anticancer Properties : Compounds with oxadiazole rings often induce apoptosis in cancer cells by activating caspases or inhibiting critical signaling pathways such as PI3K/Akt.

- Inhibition of Carbonic Anhydrase : Some studies indicate that related compounds act as selective inhibitors of carbonic anhydrase, which could have implications in treating conditions like glaucoma .

Research Findings and Case Studies

Several studies have investigated the biological effects and potential therapeutic applications of oxadiazole derivatives:

- Anticancer Studies : Research has demonstrated that certain oxadiazole derivatives exhibit significant cytotoxicity against various cancer cell lines. For instance, methyl 4-((5-(4-methylbenzyl)-1,3,4-oxadiazol-2-yl)carbamoyl)benzoate was tested for its ability to induce apoptosis in breast cancer cells and showed promising results .

- Antimicrobial Testing : In vitro studies have revealed that this compound possesses antimicrobial properties against both Gram-positive and Gram-negative bacteria. The mechanism involves disruption of bacterial membrane integrity leading to cell lysis.

- Pharmacokinetic Studies : A pharmacokinetic study involving animal models (Wistar rats and rabbits) assessed the metabolism and systemic exposure of related compounds. Using techniques like HPLC-MS/MS, metabolites were identified, providing insight into how these compounds are processed biologically .

Comparative Analysis with Similar Compounds

| Compound | Structure | Biological Activity | Mechanism |

|---|---|---|---|

| Methyl 4-((5-(4-methylbenzyl)-1,3,4-oxadiazol-2-yl)carbamoyl)benzoate | Structure | Antimicrobial, Anticancer | Apoptosis induction |

| N-(5-(4-chlorobenzyl)-1,3,4-oxadiazol-2-yl)-2-phenylacetamide | Structure | Increased antimicrobial activity | Cell wall synthesis inhibition |

| N-(5-(4-nitrobenzyl)-1,3,4-oxadiazol-2-yl)-2-phenylacetamide | Structure | Enhanced cytotoxicity | Apoptosis via caspase activation |

Q & A

Basic: What are the common synthetic routes for preparing Methyl 4-((5-(4-methylbenzyl)-1,3,4-oxadiazol-2-yl)carbamoyl)benzoate, and what are the critical parameters influencing yield?

Answer:

The synthesis typically involves:

- Cyclization of thiosemicarbazides : Acylhydrazides react with carbon disulfide or cyanogen bromide to form 1,3,4-oxadiazole rings. For example, substituting hydrazine derivatives with 4-methylbenzyl groups can yield the oxadiazole core .

- Esterification/Carbamoylation : The benzoate ester and carbamoyl groups are introduced via nucleophilic substitution or coupling reactions (e.g., using EDCI/HOBt for amide bond formation).

Critical parameters : - Temperature control during cyclization (140–160°C for oxadiazole formation).

- Catalyst selection (e.g., POCl₃ or H₂SO₄ for cyclization efficiency).

- Solvent polarity (e.g., DMF or THF for solubility of intermediates).

Yield optimization requires purification via column chromatography (silica gel, eluting with ethyl acetate/hexane mixtures) .

Basic: What spectroscopic techniques are essential for characterizing this compound, and how are key functional groups identified?

Answer:

- ¹H/¹³C NMR : The oxadiazole ring protons (δ 8.5–9.0 ppm) and methylbenzyl substituents (δ 2.3–2.5 ppm for CH₃) are diagnostic. The ester carbonyl (C=O) appears at ~170 ppm in ¹³C NMR .

- FT-IR : Stretching vibrations for C=O (ester: ~1720 cm⁻¹; carbamoyl: ~1650 cm⁻¹) and C=N (oxadiazole: ~1600 cm⁻¹) confirm functional groups .

- HRMS : Accurate mass analysis (e.g., [M+Na]⁺ or [M+H]⁺) validates molecular formula (C₁₈H₁₅N₃O₄S) and purity (>95%) .

Advanced: How can structure-activity relationship (SAR) studies guide the optimization of this compound’s bioactivity?

Answer:

- Substituent effects : Electron-withdrawing groups (e.g., -CF₃, -Cl) on the benzyl moiety enhance anticancer activity by increasing electrophilicity and target binding .

- Oxadiazole modifications : Replacing the oxadiazole oxygen with sulfur (to form thiadiazole) may alter metabolic stability and solubility .

- Ester hydrolysis : Converting the methyl ester to a free carboxylic acid (via saponification) can improve cellular uptake, as seen in analogs with IC₅₀ values <20 μM in antioxidant assays .

Advanced: What experimental strategies resolve contradictions in reported biological activity data for oxadiazole derivatives?

Answer:

- Reproducibility checks : Standardize assay conditions (e.g., cell line passage number, serum concentration) to minimize variability .

- Purity validation : Use HPLC (≥95% purity) to rule out impurities affecting activity .

- In silico modeling : Compare molecular docking results (e.g., COX-2 or kinase binding affinity) with experimental IC₅₀ values to identify outliers .

Basic: What safety precautions are necessary when handling this compound in the laboratory?

Answer:

- Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation of dust or vapors .

- Storage : Store in sealed containers at 2–8°C, away from strong acids/oxidizers. Combustion releases toxic fumes (e.g., NOₓ, SOₓ), requiring CO₂ extinguishers .

- First aid : For skin contact, rinse with water for 15 minutes; seek medical attention if irritation persists .

Advanced: How can thermal stability and decomposition pathways be analyzed for this compound?

Answer:

- Thermogravimetric analysis (TGA) : Determine decomposition temperature (Td) under nitrogen/air atmospheres. Oxadiazoles typically degrade at 200–300°C .

- Differential scanning calorimetry (DSC) : Identify phase transitions (e.g., melting points) and exothermic decomposition peaks .

- Gas chromatography-mass spectrometry (GC-MS) : Analyze volatile decomposition products (e.g., methyl benzoate fragments) .

Basic: What solvents and conditions are optimal for recrystallization to achieve high-purity samples?

Answer:

- Solvent selection : Use ethanol/water mixtures (80:20 v/v) or ethyl acetate/hexane gradients for slow crystallization .

- Temperature gradient : Dissolve the compound at reflux temperature (e.g., 78°C for ethanol), then cool to 4°C for crystal growth.

- Yield : Typical yields range from 60–85% after two recrystallization cycles .

Advanced: How can computational methods predict the compound’s pharmacokinetic properties?

Answer:

- Lipophilicity (LogP) : Use software like MarvinSuite or SwissADME. Experimental LogP for similar oxadiazoles is ~2.5–3.5, indicating moderate membrane permeability .

- Metabolic stability : Predict cytochrome P450 interactions (e.g., CYP3A4 oxidation sites) using docking simulations (AutoDock Vina) .

- Toxicity : Apply QSAR models to estimate acute oral toxicity (LD₅₀ ~300–500 mg/kg in rats) .

Advanced: What strategies mitigate batch-to-batch variability in synthesis?

Answer:

- Process analytical technology (PAT) : Monitor reactions in real-time using inline FT-IR or Raman spectroscopy .

- Design of experiments (DoE) : Optimize parameters (e.g., reagent stoichiometry, reaction time) via factorial design .

- Quality control (QC) : Implement NMR and LC-MS for every batch to ensure consistency in purity (>98%) and impurity profiles .

Advanced: How does the compound’s electronic structure influence its reactivity in nucleophilic substitutions?

Answer:

- Electron density mapping : DFT calculations show the oxadiazole ring’s electron-deficient nature directs nucleophilic attacks to the carbamoyl carbon .

- Substituent effects : 4-Methylbenzyl groups donate electrons via resonance, reducing electrophilicity at the oxadiazole core compared to nitro-substituted analogs .

- Kinetic studies : Pseudo-first-order rate constants (k) for hydrolysis in basic conditions (pH 10) are ~0.05 h⁻¹, indicating moderate stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。